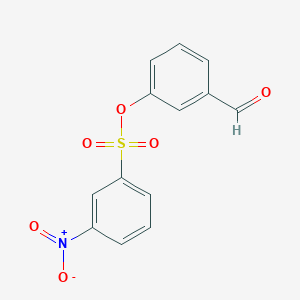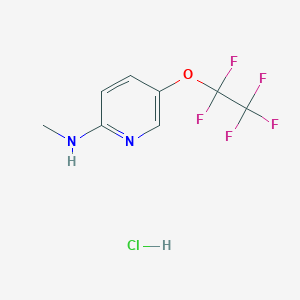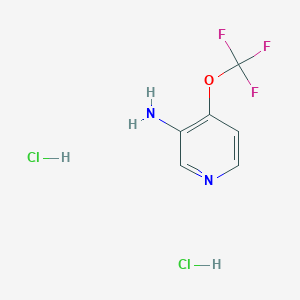
4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 . It is used in various applications, including as a chemical intermediate.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride”, is a topic of active research . The synthesis process often involves the use of various chemical intermediates and reaction conditions .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” consists of a pyridine ring with a trifluoromethoxy group and an amine group attached . The presence of these functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” are complex and can vary depending on the specific conditions and reactants used . The compound’s unique structure allows it to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” are influenced by its molecular structure . The compound’s molecular weight is 251.03, and it has a complex structure that includes a pyridine ring, a trifluoromethoxy group, and an amine group .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The scientific exploration of 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride extends into the synthesis of complex compounds and the study of their structural, photoluminescent, and magnetic properties. For instance, the interaction between redox-active ligands and rare earth complexes has been examined, revealing insights into their crystal structure and potential applications in materials science (Pointillart et al., 2009). Additionally, the synthesis of (trifluoromethoxy)pyridines has been optimized, providing new and important building blocks for research oriented towards life sciences. This has been complemented by X-ray crystallographic studies, offering a deeper understanding of their lowest-energy conformations through quantum chemistry studies (Manteau et al., 2010).
Catalysis and Reaction Mechanisms
The compound's relevance is also evident in catalysis, where it facilitates novel reactions. For example, group 3 metal triamido complexes have been utilized as catalysts for the aminomethylation reaction of ortho-pyridyl C-H bonds, demonstrating the compound's utility in synthesizing aminomethylated products (Nagae et al., 2015). Such reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science.
Electrochemical and Optical Properties
Investigations into the electrochemical and optical properties of coordination frameworks incorporating pyridine derivatives underscore the compound's versatility. A notable study integrated a novel redox-active ligand into a copper(II) coordination framework, revealing its potential for chemical oxidation and multifunctional framework development (Hua et al., 2013). This research highlights the compound's applicability in creating materials with unique redox properties, essential for advancing electronics and sensor technologies.
Synthetic Methodologies and Chemical Intermediates
Furthermore, the compound plays a critical role in synthetic chemistry, acting as a key intermediate in creating high-efficiency herbicides and facilitating diverse synthetic pathways. Its utility in constructing complex molecules, such as those required for agricultural applications, is demonstrated through optimized reaction conditions and high yield processes (Zuo Hang-dong, 2010). This underscores the compound's importance in synthesizing chemical entities with practical applications in various industries.
Safety and Hazards
The safety data sheet for a similar compound, “4-Amino-3-(trifluoromethyl)pyridine”, lists several hazard statements, including acute toxicity, eye irritation, skin irritation, and skin sensitization . It’s important to handle “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” with care and follow all safety precautions .
Propriétés
IUPAC Name |
4-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-1-2-11-3-4(5)10;;/h1-3H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXUEWUWCADRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)
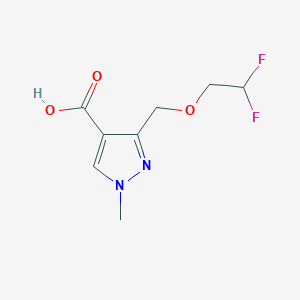

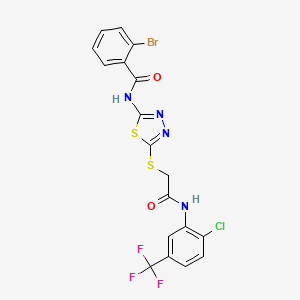
![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)
